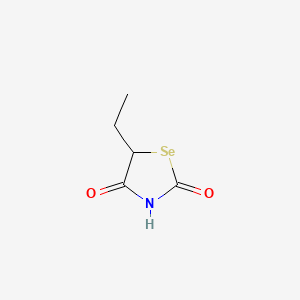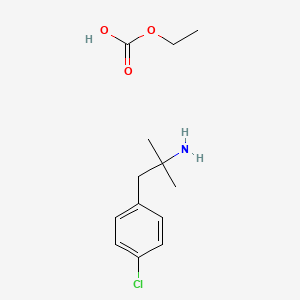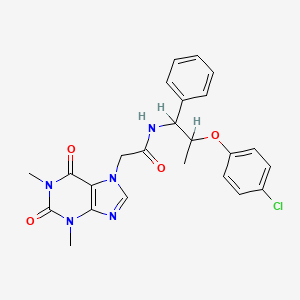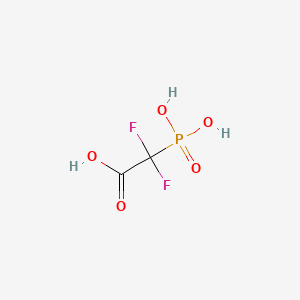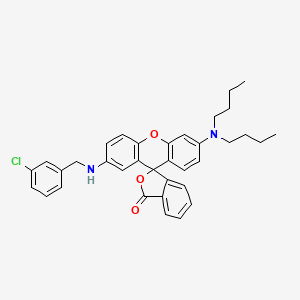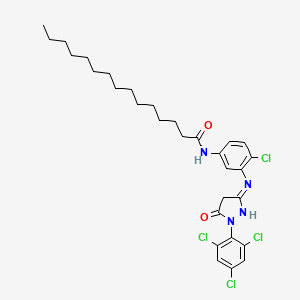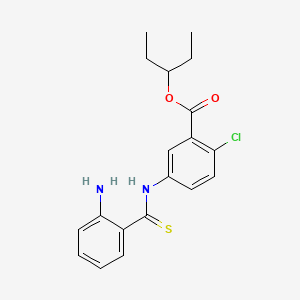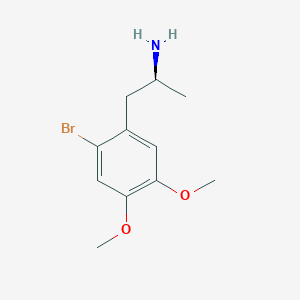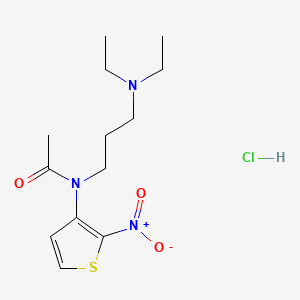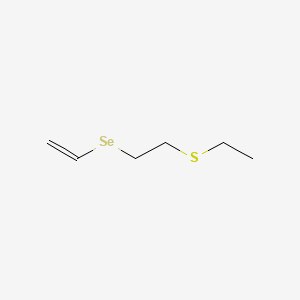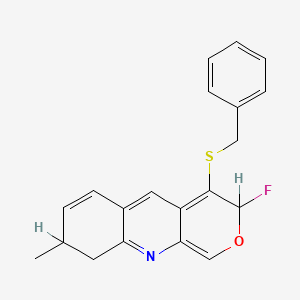
Trisodium 8-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-3-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trisodium 8-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-3-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonate is a complex organic compound known for its diverse applications in various fields. This compound is characterized by its unique structure, which includes a triazine ring and anthracene moiety, making it a subject of interest in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 8-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-3-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonate typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction is carried out in solvents such as 1,4-dioxane or 1,2-dichloroethane under reflux conditions . The substitution of chlorine atoms by primary amines is achieved in high to moderate yields .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes careful control of reaction parameters such as temperature, solvent choice, and reagent concentrations to ensure consistent product quality.
化学反応の分析
Types of Reactions
Trisodium 8-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-3-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonate undergoes various chemical reactions, including:
Substitution Reactions: The triazine ring can undergo nucleophilic substitution reactions with different amines.
Oxidation and Reduction: The anthracene moiety can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include primary amines, cyanuric chloride, and solvents like 1,4-dioxane and 1,2-dichloroethane . Reaction conditions typically involve refluxing the mixture to facilitate the substitution process.
Major Products
The major products formed from these reactions are various substituted triazine derivatives, which can be further functionalized for specific applications .
科学的研究の応用
Trisodium 8-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-3-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of Trisodium 8-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-3-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonate involves its interaction with molecular targets such as enzymes and receptors. The triazine ring can form strong interactions with biological molecules, potentially inhibiting their function . The anthracene moiety can intercalate with DNA, affecting its replication and transcription processes .
類似化合物との比較
Similar Compounds
4,6-Dichloro-1,3,5-triazine derivatives: These compounds share the triazine ring structure and exhibit similar reactivity.
Anthracene derivatives: Compounds with the anthracene moiety show similar electronic properties and can participate in similar chemical reactions.
Uniqueness
Trisodium 8-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-3-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonate is unique due to the combination of the triazine and anthracene structures, providing a versatile platform for various applications in research and industry .
特性
CAS番号 |
74432-28-3 |
|---|---|
分子式 |
C23H10Cl2N5Na3O11S3 |
分子量 |
768.4 g/mol |
IUPAC名 |
trisodium;8-[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-3-sulfonatoanilino]-9,10-dioxoanthracene-1,6-disulfonate |
InChI |
InChI=1S/C23H13Cl2N5O11S3.3Na/c24-21-28-22(25)30-23(29-21)27-13-5-4-9(6-16(13)44(39,40)41)26-14-8-10(42(33,34)35)7-12-17(14)20(32)18-11(19(12)31)2-1-3-15(18)43(36,37)38;;;/h1-8,26H,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,27,28,29,30);;;/q;3*+1/p-3 |
InChIキー |
WOYASNNQOPVZIL-UHFFFAOYSA-K |
正規SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)[O-])C(=O)C3=C(C2=O)C=C(C=C3NC4=CC(=C(C=C4)NC5=NC(=NC(=N5)Cl)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


